molecular formula C20H18N2O5 B14091768 2-(2,4,5-trimethoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-4-one

2-(2,4,5-trimethoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B14091768
M. Wt: 366.4 g/mol
InChI Key: VXAZEODBBMTAAQ-UHFFFAOYSA-N
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Description

2-(2,4,5-Trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a complex organic compound that features a chromeno-pyrimidine core structure with a trimethoxyphenyl substituent. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4,5-trimethoxybenzaldehyde with appropriate pyrimidine derivatives under acidic or basic conditions, followed by cyclization reactions to form the chromeno-pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,4,5-Trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for treating external genital warts.

    Trimetrexate and Trimethoprim: DHFR inhibitors used in chemotherapy.

Uniqueness

2-(2,4,5-Trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is unique due to its combined chromeno-pyrimidine core and trimethoxyphenyl group, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

2-(2,4,5-trimethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H18N2O5/c1-24-15-10-17(26-3)16(25-2)9-12(15)18-21-19(23)13-8-11-6-4-5-7-14(11)27-20(13)22-18/h4-7,9-10H,8H2,1-3H3,(H,21,22,23)

InChI Key

VXAZEODBBMTAAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=NC3=C(CC4=CC=CC=C4O3)C(=O)N2)OC)OC

Origin of Product

United States

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